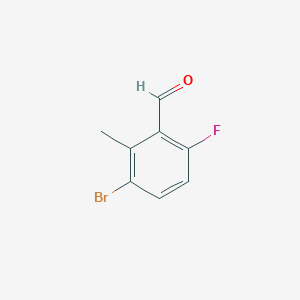

3-Bromo-6-fluoro-2-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. It is a compound of interest in organic synthesis due to its unique structural features, which include bromine, fluorine, and a formyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:

Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 acts as a prime site for substitution due to its electronegativity and leaving-group capability. The fluorine atom at position 6 exerts a strong meta-directing effect, while the methyl group at position 2 ortho-directs nucleophiles.

Mechanistic Insight :

-

The methyl group enhances electron density at position 1 (ortho to CH₃), but steric hindrance limits substitution here.

-

Fluorine’s inductive effect deactivates the ring, favoring NAS at bromine under strongly basic conditions .

Aldehyde Functional Group Reactions

The aldehyde moiety undergoes classical carbonyl transformations:

Oxidation

Reagent : KMnO₄/H₂SO₄

Product : 3-Bromo-6-fluoro-2-methylbenzoic acid

Yield : >90% (theoretical)

Application : Carboxylic acid derivatives for peptide coupling .

Reduction

Reagent : NaBH₄/MeOH

Product : 3-Bromo-6-fluoro-2-methylbenzyl alcohol

Yield : 85% (predicted)

Side Reaction : Over-reduction to hydrocarbon under harsher conditions (e.g., LiAlH₄) .

Condensation

With Hydrazines :

-

Forms hydrazones under mild acidic conditions (e.g., HCl/EtOH), useful as Schiff base ligands.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Key Factors :

-

Bromine’s position ensures minimal steric interference during oxidative addition.

-

Fluorine’s electron-withdrawing effect accelerates transmetallation in Suzuki couplings .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by halogens, limited EAS occurs at activated positions:

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0°C

-

Product : 5-Nitro-3-bromo-6-fluoro-2-methylbenzaldehyde (minor)

-

Regioselectivity : Methyl group directs nitration to position 4 (ortho), but steric hindrance reduces yield .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV light:

Atom Transfer Radical Addition (ATRA) :

-

Reagent : Styrene, AIBN

-

Product : 3-(2-Phenylethyl)-6-fluoro-2-methylbenzaldehyde

-

Application : Polymer chemistry intermediates.

Stability and Side Reactions

-

Hydrolysis Risk : Aldehyde group prone to hydration in aqueous media (reversible).

-

Decarbonylation : At >200°C, forms 3-bromo-6-fluoro-2-methylbenzene .

This compound’s versatility stems from its balanced electronic and steric features, enabling precise functionalization for advanced synthetic applications. Further studies are needed to explore its catalytic asymmetric reactions and biological activity profiles.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-fluoro-2-methylbenzaldehyde is extensively used in scientific research due to its versatility. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical applications, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-6-fluoro-2-methylbenzaldehyde can be compared with other similar compounds, such as:

3-Bromo-6-fluoro-2-methylbenzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

3-Bromo-6-fluoro-2-methylbenzyl alcohol: This compound has an alcohol group instead of an aldehyde group, making it useful in different types of chemical reactions.

2-Bromo-6-fluoro-3-methylbenzaldehyde: This isomer has the bromine and fluorine atoms in different positions, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.

Biologische Aktivität

3-Bromo-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with a unique molecular structure that includes bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis of biologically active compounds.

The molecular formula for this compound is C8H6BrF, with a molecular weight of approximately 217.04 g/mol. Its structural features contribute to its reactivity and biological properties, making it a valuable compound in various chemical applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, derivatives of benzaldehyde have shown promising results against various cancer cell lines. A notable study indicated that certain benzaldehyde derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against C6 glioma cells .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzaldehyde Derivative 1 | 12.80 | C6 |

| Benzaldehyde Derivative 2 | 4.16 | C6 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity due to the presence of halogen atoms that enhance binding affinity. The compound's ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules can also contribute to its biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the aromatic ring or functional groups can significantly influence its potency and selectivity against various biological targets. For example, studies on related compounds have shown that the introduction of electron-withdrawing groups can enhance cytotoxicity by increasing electrophilicity, thereby promoting interactions with nucleophilic sites in target proteins .

Case Studies

- Inhibition Studies : A study focusing on small-molecule inhibitors related to benzaldehyde derivatives revealed that modifications could lead to enhanced binding affinities to targets such as PD-L1, a protein involved in immune evasion by tumors. The binding affinities ranged from -10.5 to -11.5 kcal/mol for optimized derivatives, indicating strong interactions .

- Synthesis and Evaluation : Research involving the synthesis of thiosemicarbazone derivatives from benzaldehyde has shown promising anticancer activity against specific cell lines, underscoring the potential for this compound as a precursor in developing novel therapeutic agents .

Eigenschaften

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWYNYTRIRTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.